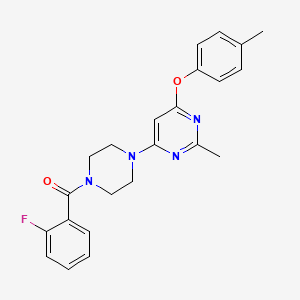
(2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without
生物活性
The compound (2-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, a piperazine moiety, and a pyrimidine derivative, which are known for their roles in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H26FN3O2, indicating it contains 22 carbon atoms, 26 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The structural representation highlights the unique functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 405.46 g/mol |
| Functional Groups | Fluorophenyl, Piperazine, Pyrimidine |
The biological activity of this compound is likely attributed to its interaction with specific receptors or enzymes within biological systems. The presence of the piperazine and pyrimidine rings suggests potential binding sites for various biological targets. Preliminary studies indicate that compounds with similar structures often exhibit affinity for neurotransmitter receptors and enzyme inhibition.
Biological Activities
Research has demonstrated that derivatives of piperazine and pyrimidine exhibit a range of biological activities, including:
- Antidepressant Activity : Compounds similar to this one have been studied for their effects on monoamine oxidase (MAO) inhibition, which is crucial in managing depression.
- Anticancer Properties : Some studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines.
- Antimicrobial Activity : Certain derivatives demonstrate inhibitory effects against various bacterial strains.
Case Studies
- Antidepressant Activity :
- Anticancer Effects :
- Antimicrobial Properties :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of Pyrimidinyl Intermediate :
- This is achieved through condensation reactions involving pyrimidine derivatives and appropriate amines.
-
Introduction of Piperazinyl Group :
- The piperazinyl moiety is introduced via nucleophilic substitution reactions.
-
Coupling with Fluorophenyl Group :
- The final step involves coupling the fluorophenyl group with the intermediate using palladium-catalyzed cross-coupling reactions.
特性
IUPAC Name |
(2-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-7-9-18(10-8-16)30-22-15-21(25-17(2)26-22)27-11-13-28(14-12-27)23(29)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFBEEGNKLADRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














